molecular formula C9H9N3O2 B012800 Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate CAS No. 106429-38-3

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B012800
CAS RN: 106429-38-3
M. Wt: 191.19 g/mol
InChI Key: WHVPFOLJDWVLSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate involves complex chemical reactions. For instance, a novel compound, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, was designed and synthesized from 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate using a one-pot synthesis method, highlighting the synthetic complexity and chemical versatility of these compounds (Zhang Qinglon, 2014).

Molecular Structure Analysis

The molecular structure of derivatives of this compound, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has been analyzed through combined X-ray and DFT studies, demonstrating the detailed atomic arrangement and electronic structure of these compounds (A. Richter et al., 2023).

Chemical Reactions and Properties

Research has explored the synthesis and biological evaluation of related compounds, indicating their potential anti-breast cancer activity. These studies provide insights into the chemical reactivity and potential therapeutic applications of these molecules (C. Karthikeyan et al., 2017).

Scientific Research Applications

1. Antimicrobial and Antitubercular Activities

Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate and its derivatives have shown promise as antimicrobial agents. For example, novel benzimidazole–oxadiazole hybrid molecules have been synthesized and tested for their antimicrobial activities, including potent anti-tubercular activity against Mycobacterium tuberculosis (Shruthi et al., 2016).

2. Anticancer Potential

This compound has been investigated for its potential in cancer treatment. A study synthesized and examined various derivatives for their antiproliferative effects against breast cancer cell lines, showing some compounds had greater antiproliferative effects than cisplatin (Karthikeyan et al., 2017).

3. Antitumor and QSAR Studies

Derivatives of this compound have been synthesized for antitumor evaluation, molecular modeling, and QSAR (Quantitative Structure-Activity Relationships) studies. This research aims to develop predictive models for cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).

4. Antioxidant and Antimicrobial Activities

Research has been conducted on new derivatives for their antioxidant and antimicrobial activities. This includes studying their structure-activity relationships and molecular docking (Bassyouni et al., 2012).

5. Corrosion Inhibition

Studies have shown that certain amino acid compounds derived from this compound can be effective corrosion inhibitors for steel in acidic environments. This application is significant for industrial processes and maintenance (Yadav et al., 2015).

properties

IUPAC Name

methyl 2-amino-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-8(13)5-2-3-6-7(4-5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVPFOLJDWVLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591181
Record name Methyl 2-amino-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106429-38-3
Record name Methyl 2-amino-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106429-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

300 mg (1.8 mmol) of methyl 3,4-diaminobenzoate was stirred in 5 ml of water. 0.5 ml of a solution of 5 M of cyanogen bromide in acetonitrile was added to the obtained mixture, and they were stirred at room temperature for 20 minutes. The mixture was filtered. Aqueous ammonia was added to the filtrate. After the treatment with ethyl acetate as the extracting solvent by an ordinary method, the title compound was obtained.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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